molecular formula C10H6ClNO3 B2618644 5-chloro-3-formyl-1H-indole-2-carboxylic Acid CAS No. 380448-07-7

5-chloro-3-formyl-1H-indole-2-carboxylic Acid

Cat. No. B2618644
CAS RN: 380448-07-7
M. Wt: 223.61
InChI Key: RLWPMCOCDJKMEY-UHFFFAOYSA-N
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Description

5-chloro-3-formyl-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H6ClNO3 . It is related to indole compounds, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One method involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF . Another method involves the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-formyl-1H-indole-2-carboxylic Acid includes a chlorine atom attached to the 5th carbon of the indole ring, a formyl group attached to the 3rd carbon, and a carboxylic acid group attached to the 2nd carbon . The compound has a molecular weight of 223.61 g/mol .


Physical And Chemical Properties Analysis

5-chloro-3-formyl-1H-indole-2-carboxylic Acid has a molecular weight of 223.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . It has a topological polar surface area of 70.2 Ų .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of indole derivatives, including 5-chloro-3-formyl-1H-indole-2-carboxylic Acid, has attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . Future research may focus on optimizing the synthesis process and exploring the biological activity of these compounds .

properties

IUPAC Name

5-chloro-3-formyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWPMCOCDJKMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-formyl-1H-indole-2-carboxylic Acid

CAS RN

380448-07-7
Record name 5-chloro-3-formyl-1H-indole-2-carboxylic acid
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